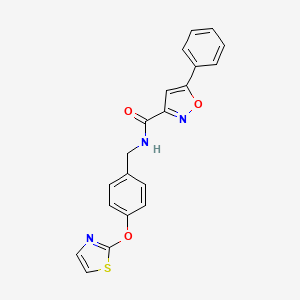

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

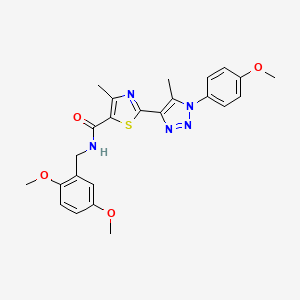

Molecular Structure Analysis

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a heterocyclic compound. The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, are also part of the structure .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and often involve (3 + 2) cycloaddition reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles, which are part of the structure of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to possess significant antimicrobial properties . They act by disrupting bacterial cell wall synthesis or interfering with protein synthesis. This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities . They may work by inhibiting cell proliferation or inducing apoptosis in cancer cells. This opens up possibilities for these compounds to be used in cancer therapy, either alone or in combination with other chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented. They may exert their effects by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Antihypertensive Activity

Some thiazole derivatives have shown antihypertensive activity , suggesting that they could be used to manage high blood pressure. They might achieve this by affecting vascular smooth muscle function or influencing the renin-angiotensin system .

Neuroprotective Effects

Thiazole compounds have been associated with neuroprotective effects , which could make them valuable in the treatment of neurodegenerative diseases. They may protect neurons by reducing oxidative stress or modulating neurotransmitter systems .

Antidiabetic Activity

There is evidence to suggest that thiazole derivatives can have antidiabetic activity . They might work by increasing insulin sensitivity or by promoting glucose uptake in peripheral tissues, which can help in managing type 2 diabetes .

作用機序

While the specific mechanism of action for 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is not mentioned in the search results, similar compounds have shown exciting antibacterial activities . The mechanism of action involving such substances against bacteria is limited to proteomics-mediated protein pathways and differentially expressed gene analysis .

将来の方向性

特性

IUPAC Name |

5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDAGSMTKFEPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2743216.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)